molecular formula C26H47NO13 B13723914 Mal-PEG11-alcohol

Mal-PEG11-alcohol

Cat. No.: B13723914
M. Wt: 581.6 g/mol
InChI Key: YGHAMIRTLNYOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG11-alcohol is a heterobifunctional PEG linker containing a maleimide group and a hydroxyl group, connected by a hydrophilic PEG11 spacer. The maleimide group selectively reacts with thiol groups under mild conditions to form stable covalent bonds, enabling the connection of a biomolecule such as a protein or peptide to another entity. The hydroxyl group can be used for further derivatization or replaced with other reactive functional groups to tailor the linker for specific applications. The incorporated PEG11 spacer significantly increases solubility in aqueous media, which is beneficial for biochemical reactions and can help reduce aggregation in bioconjugates. This reagent is particularly valuable in bioconjugation for drug delivery systems, the development of antibody-drug conjugates (ADCs), and protein PEGylation to improve stability and pharmacokinetic properties. It is important to note that while maleimide-thiol adducts are widely used, they can be subject to deconjugation via retro-Michael reactions in the presence of endogenous thiols like glutathione; for applications requiring long-term vascular retention, more stable conjugation chemistries may be considered. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C26H47NO13

Molecular Weight

581.6 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C26H47NO13/c28-4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-23-39-21-19-37-17-15-35-13-11-33-9-7-31-5-3-27-25(29)1-2-26(27)30/h1-2,28H,3-24H2

InChI Key

YGHAMIRTLNYOHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Polymerization and Chain Length Control

The PEG backbone with 11 ethylene glycol units (PEG11) is typically synthesized by anionic ring-opening polymerization of ethylene oxide initiated by an alcohol such as methanol or a protected alcohol derivative. Control over molecular weight and polydispersity is critical.

  • Anionic polymerization with dry conditions minimizes PEG diol impurities (PEG chains with hydroxyl groups on both ends), which are undesirable for selective functionalization.
  • Polymerization is initiated by methanol or a similar initiator to yield monomethoxy PEG (mPEG) with one hydroxyl terminus.
  • The degree of polymerization is controlled by the molar ratio of ethylene oxide to initiator, targeting 11 units.

Purification of PEG11-Alcohol

  • Removal of PEG diols and low molecular weight impurities is achieved by chromatographic techniques or selective precipitation, ensuring >95% chemical purity and polydispersity index (PDI) <1.1.
  • High purity PEG11-alcohol is critical for reproducible downstream functionalization.

Functionalization to Maleimide-Terminated PEG11-Alcohol (this compound)

Activation of PEG11-Alcohol Terminal Hydroxyl Group

The terminal hydroxyl group of PEG11-alcohol is converted into a reactive intermediate to enable coupling with maleimide.

  • Tosylation : The hydroxyl group is converted into a tosylate (p-toluenesulfonate) using tosyl chloride and a base, generating a good leaving group for nucleophilic substitution.
  • Alternative activation : Use of macrocyclic sulfate intermediates allows PEG chain elongation and activation without protecting groups, enhancing yield and reducing steps.

Introduction of Maleimide Group

The maleimide group is introduced by nucleophilic substitution or coupling reactions:

  • Reaction of the activated PEG11 intermediate (e.g., tosylate or mesylate) with a maleimide-containing nucleophile.
  • Alternatively, coupling of PEG11-alcohol with maleimide acid derivatives via esterification or amidation using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine).

Representative Synthetic Route for this compound

A typical preparation sequence is as follows:

Step Reagents/Conditions Description Yield/Purity
1 Anionic polymerization of ethylene oxide with methanol initiator Synthesis of PEG11-alcohol backbone with controlled chain length High yield; PDI <1.1; purity >95%
2 Tosylation of PEG11-alcohol with tosyl chloride, pyridine, 0 °C to rt Activation of terminal hydroxyl to tosylate Good yield; monitored by NMR and TLC
3 Nucleophilic substitution with maleimide-amine or maleimide-thiol derivative Introduction of maleimide group Moderate to high yield; confirmed by HRMS and NMR
4 Purification by flash chromatography or precipitation Removal of unreacted reagents and byproducts Purity >95% by UPLC-PDA-ELSD-MS

Analytical Characterization

Research Discoveries and Advances

  • Use of macrocyclic sulfate intermediates for PEG chain elongation and activation has simplified synthesis by avoiding protecting groups and reducing steps, with good yields for PEG derivatives.
  • Control of water content during polymerization significantly reduces PEG diol impurities, enhancing purity and functionalization efficiency.
  • Novel purification techniques enable preparation of high molecular weight PEG alcohols with very low polydispersity, improving the performance of PEGylated bioconjugates.
  • Maleimide functionalization strategies have been optimized to maintain maleimide reactivity and PEG integrity, crucial for bioconjugation applications.

Summary Table of Preparation Methods

Methodology Key Features Advantages Challenges
Anionic polymerization with methanol initiator Controlled PEG chain length; low PDI High purity PEG11-alcohol Requires stringent dry conditions
Tosylation activation Efficient hydroxyl activation High reactivity for substitution Possible side reactions if not controlled
Macrocyclic sulfate ring-opening Protecting-group-free PEG elongation Simplifies synthesis; good yields Requires elevated temperatures and careful base control
Maleimide coupling via nucleophilic substitution or amidation Selective maleimide introduction Maintains maleimide functionality Purification needed to remove unreacted maleimide

Chemical Reactions Analysis

Types of Reactions

Mal-PEG11-alcohol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, carboxylic acids, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, and under mild conditions.

    Addition Reactions: The maleimide-thiol reaction is usually carried out in aqueous media at neutral pH. .

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Enhancement of Drug Solubility and Bioavailability

Mal-PEG11-alcohol is primarily utilized in pharmaceutical formulations to enhance the solubility of poorly soluble drugs. Its hydrophilic nature allows it to dissolve a wide range of compounds, making it an effective co-solvent or solubilizing agent. This property is crucial for improving the bioavailability and efficacy of active pharmaceutical ingredients (APIs) in various formulations, including:

  • Solutions
  • Suspensions
  • Emulsions

The incorporation of this compound in topical formulations such as creams and lotions also contributes to their stability and enhances the delivery of APIs .

Application TypeDescription
Drug SolutionsEnhances solubility of APIs
Topical FormulationsImproves stability and delivery
SuspensionsAids in maintaining uniform distribution

Bioconjugation Techniques

Site-Specific Conjugation

The maleimide group in this compound facilitates efficient conjugation with thiol-containing biomolecules, making it essential for bioconjugation techniques. This specificity is particularly advantageous in applications such as:

  • Antibody-Drug Conjugates (ADCs) : The maleimide-thiol reaction allows for targeted delivery of cytotoxic drugs to cancer cells.
  • Imaging Agents : Precise attachment of imaging agents to biomolecules enhances the specificity and efficacy of diagnostic probes.

The ability to create stable thioether linkages through this reaction improves the therapeutic index of drugs while minimizing off-target effects .

Nanotechnology

Nanocarrier Systems

In nanotechnology, this compound plays a pivotal role in developing nanocarrier systems for drug delivery. Its properties enable the formulation of nanoparticles that can encapsulate drugs, improving their pharmacokinetics and therapeutic outcomes. Applications include:

  • Lipid Nanoparticles : Used for delivering RNA-based therapeutics.
  • Polymer Nanoparticles : Enhances the stability and release profiles of encapsulated drugs.

These systems are particularly beneficial in targeting specific tissues or cells, thereby increasing treatment efficacy while reducing systemic side effects .

Research and Development

Cell Culture Applications

This compound is also employed in cell culture studies, where it serves as a scaffold for synthesizing polypeptides and ligands. Its biocompatibility makes it suitable for:

  • Cell Adhesion Studies : Enhancing cell attachment on surfaces.
  • Functional Coatings : Modifying surfaces to improve cellular interactions.

These applications are essential for understanding cellular behaviors and developing new therapeutic strategies .

Case Study 1: Drug Formulation Enhancement

A study demonstrated that incorporating this compound into a poorly soluble drug formulation significantly improved its solubility and bioavailability compared to traditional formulations. The results indicated a marked increase in plasma concentrations following administration, showcasing its potential in enhancing therapeutic efficacy.

Case Study 2: Targeted Delivery Systems

Research involving this compound-based ADCs showed that these conjugates exhibited higher specificity towards cancer cells with reduced toxicity to healthy tissues. This study highlighted the advantages of using maleimide linkers for precise drug delivery, leading to improved patient outcomes in preclinical models.

Mechanism of Action

The mechanism of action of Mal-PEG11-alcohol involves the formation of stable thioether bonds between the maleimide group and thiol groups on target molecules. This reaction is highly specific and efficient, making it a valuable tool for site-specific conjugation and labeling. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, facilitating their use in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Mal-PEG11-alcohol but differ in key properties:

Amino-PEG11-alcohol

  • Functional Groups : Terminal amine (-NH₂) and hydroxyl (-OH).
  • Reactivity : The amine reacts with carboxylic acids , activated NHS esters , or carbonyl groups (e.g., ketones, aldehydes) .
  • Applications: Ideal for coupling with carboxylated molecules (e.g., proteins, dyes) or surface modification of nanoparticles.
  • Key Difference : Unlike this compound, it lacks thiol-specific reactivity, limiting its use in cysteine-targeted conjugation .

Mal-PEG4-alcohol

  • PEG Length : Shorter PEG4 spacer (4 ethylene oxide units).
  • Reactivity : Retains maleimide-thiol coupling but offers reduced steric flexibility compared to PEG11.
  • Applications : Suitable for applications requiring shorter molecular spacing, such as small-molecule drug conjugation .
  • Key Difference : The shorter PEG chain may compromise solubility in polar solvents compared to PEG11 derivatives .

C11-PEG6-alcohol

  • Structure : Combines an 11-carbon aliphatic chain (hydrophobic) with a PEG6 spacer and terminal -OH.
  • Reactivity : The hydroxyl group allows derivatization, while the C11 chain enhances lipid membrane interactions.
  • Applications: Used in lipid nanoparticle (LNP) formulations and drug delivery systems requiring amphiphilic properties .
  • Key Difference : The hydrophobic C11 chain introduces micelle-forming behavior, which is absent in purely hydrophilic PEG linkers like this compound .

Biotin-PEG11-amido-Mal

  • Structure : Integrates biotin (for streptavidin binding) and maleimide into a PEG11 backbone.
  • Reactivity : Combines thiol-specific conjugation (via maleimide) and biotin-avidin affinity tagging.
  • Applications: Dual-functionality enables applications in affinity chromatography, diagnostic assays, and targeted drug delivery .
  • Key Difference : The addition of biotin adds complexity and cost, making it less versatile for simple conjugation workflows compared to this compound .

Bis-Mal-PEG3

  • Structure : Two maleimide groups flanking a PEG3 spacer.
  • Reactivity : Enables crosslinking of two thiol-containing molecules (e.g., antibodies, peptides).
  • Applications: Useful for creating stable protein-protein or protein-nanoparticle complexes .
  • Key Difference: Limited to dual-thiol conjugation, whereas this compound supports sequential derivatization via its hydroxyl group .

Data Table: Comparative Analysis of this compound and Analogues

Compound PEG Length Functional Groups Reactivity Key Applications
This compound PEG11 Maleimide, -OH Thiol conjugation, hydroxyl derivatization Bioconjugation, drug delivery
Amino-PEG11-alcohol PEG11 Amine, -OH Amine-carboxyl coupling Protein labeling, surface modification
Mal-PEG4-alcohol PEG4 Maleimide, -OH Thiol conjugation (short spacer) Small-molecule conjugation
C11-PEG6-alcohol PEG6 C11 chain, -OH Hydrophobic/hydrophilic interactions Lipid nanoparticles, drug delivery
Biotin-PEG11-amido-Mal PEG11 Biotin, maleimide Thiol conjugation + biotin tagging Affinity assays, diagnostics
Bis-Mal-PEG3 PEG3 Two maleimide groups Dual thiol crosslinking Protein complexes, crosslinking

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (500 MHz, D₂O) to verify PEG chain length (δ 3.6–3.8 ppm) and maleimide protons (δ 6.7 ppm). Compare integration ratios to theoretical values .
  • Mass Spectrometry : MALDI-TOF for molecular weight confirmation; deviations >1% suggest impurities or incomplete synthesis .
  • FTIR : Confirm alcohol terminus (O-H stretch ~3400 cm⁻¹) and maleimide carbonyls (1700–1750 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Q. Methodological Answer :

  • Controlled Replication : Prepare stock solutions (e.g., in PBS, DMSO) under standardized conditions (25°C, vortexed 10 min). Use dynamic light scattering (DLS) to detect aggregates.
  • Solvent Parameter Analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to identify outliers. For example, low solubility in high-δP solvents may indicate polar group mismatches .
  • Meta-Analysis : Apply PRISMA guidelines to systematically review literature, categorizing studies by solvent grade, temperature, and measurement method (e.g., nephelometry vs. UV-Vis) .

Advanced: What experimental design considerations are critical for studying this compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Accelerated Degradation Studies : Incubate this compound in PBS (pH 7.4, 37°C) with periodic sampling. Monitor maleimide loss via Ellman’s assay (λ = 412 nm) and PEG integrity via SEC .
  • Variable Isolation : Test individual factors (e.g., oxidative stress with H₂O₂, enzymatic hydrolysis with esterases) using factorial design. Apply ANOVA to identify significant degradation pathways .
  • Data Triangulation : Combine LC-MS (degradants), rheology (viscosity changes), and cell viability assays (if conjugated to drugs) for mechanistic insights .

Advanced: How should researchers address ethical and reproducibility challenges when using this compound in preclinical studies?

Q. Methodological Answer :

  • Reproducibility Frameworks : Adhere to ARRIVE guidelines for animal studies, detailing this compound batch numbers, storage conditions (−20°C under argon), and endotoxin levels (<0.1 EU/mg) .
  • Ethical Sourcing : Use vendors compliant with ISO 9001 for PEG reagents. Document synthesis protocols in public repositories (e.g., protocols.io ) to mitigate batch variability .
  • Blinded Analysis : Assign independent teams for synthesis, characterization, and in vivo testing to reduce bias .

Advanced: What strategies are effective for integrating this compound into multi-omics datasets (e.g., pharmacokinetics and metabolomics)?

Q. Methodological Answer :

  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) with plasma concentration-time data. Apply tools like Phoenix WinNonlin to calculate AUC and half-life. Cross-validate with MALDI imaging for tissue distribution .
  • Metabolomics Integration : Pair LC-MS/MS (for this compound) with untargeted metabolomics (e.g., using XCMS Online). Use pathway analysis (KEGG, MetaboAnalyst) to identify interaction networks .
  • Data Harmonization : Employ FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing. Use ISA-Tab format to standardize metadata .

Basic: How can researchers validate the absence of endotoxins or heavy metals in this compound batches?

Q. Methodological Answer :

  • Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assay (gel-clot method) per USP <85>. Validate with spike-recovery experiments in PBS .
  • Heavy Metal Screening : Inductively coupled plasma mass spectrometry (ICP-MS) for trace metals (e.g., Pd, Ni from catalysts). Acceptable thresholds: <10 ppm total .
  • Documentation : Require certificates of analysis (CoA) from suppliers, cross-checked with in-house assays .

Advanced: How do researchers analyze conflicting cytotoxicity data when this compound is used as a drug conjugate?

Q. Methodological Answer :

  • Dose-Response Curves : Use 8-parameter logistic models (e.g., in GraphPad Prism) to compare IC₅₀ values across studies. Stratify by cell type (e.g., HEK293 vs. HepG2) and exposure time .
  • Confounding Factor Control : Test free this compound (without drug payloads) to isolate carrier toxicity. Include controls for solvent effects (e.g., DMSO <0.1%) .
  • Systematic Review : Apply GRADE criteria to assess evidence quality, highlighting studies with incomplete cytotoxicity profiling (e.g., missing apoptosis/necrosis assays) .

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